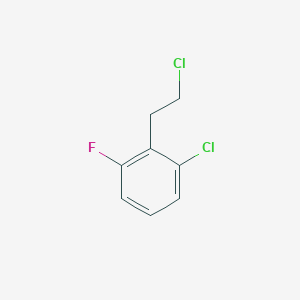

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene

Übersicht

Beschreibung

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, making it a versatile intermediate in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the chlorination of 2-(2-chloroethyl)-3-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.

Oxidation: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form 2-(2-chloroethyl)-3-fluorobenzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of 2-(2-hydroxyethyl)-3-fluorobenzene or 2-(2-aminoethyl)-3-fluorobenzene.

Oxidation: Formation of 3-fluorobenzoic acid.

Reduction: Formation of 2-(2-chloroethyl)-3-fluorobenzene.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene is utilized as a precursor in the synthesis of various organic compounds. Its reactivity is attributed to the presence of both chloro and fluorine substituents, which can participate in nucleophilic substitution reactions.

Key Synthetic Applications

- Pharmaceutical Intermediates : The compound serves as a building block for synthesizing bioactive molecules. For instance, it has been employed in the preparation of 2-chloro-6-fluorobenzylamine through a reaction with ammonia in benzene, yielding high purity products suitable for further medicinal chemistry applications .

- Combinatorial Chemistry : In combinatorial methods, this compound has been used to enhance the therapeutic efficacy of certain agents. The chloromethyl group allows for further functionalization, enabling the development of new therapeutic agents .

Case Study 1: Synthesis of Anticancer Agents

In a study focusing on anticancer drug development, this compound was utilized to create derivatives that demonstrated improved activity against specific cancer cell lines. The synthesis involved multiple steps where the chloromethyl group was substituted to introduce various pharmacophores, leading to compounds with enhanced cytotoxicity .

Case Study 2: Development of New Organic Halides

Research has shown that this compound can be effectively used in the insertion reactions involving diazoesters. These reactions allow for the formation of α,β-diaryl-α-fluoroesters with high diastereoselectivity, showcasing its potential in creating complex organic molecules with specific stereochemical configurations .

Data Tables

The following table summarizes some key synthetic routes and yields involving this compound:

| Reaction Type | Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Reaction with Ammonia | Benzene, 100°C for 15 hours | ~90% | 2-Chloro-6-fluorobenzylamine |

| Reaction with Potassium Carbonate | Ethanol, Reflux for 24 hours | ~80% | Phenoxyisobutyric acid derivative |

| Insertion with Diazoesters | BF3-catalyzed conditions | Varies | α,β-Diaryl-α-fluoroesters |

Wirkmechanismus

The mechanism of action of 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-(2-chloroethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and biological activity.

2-Chloro-1-(2-chloroethyl)-3-fluorobenzene: Positional isomer with different chemical properties.

1-Chloro-2-(2-bromoethyl)-3-fluorobenzene: Contains a bromine atom instead of chlorine, affecting its reactivity and applications.

Uniqueness: 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical and biological properties

Biologische Aktivität

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, also known by its CAS number 958027-86-6, is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₇H₅Cl₂F

- Molecular Weight : 179.02 g/mol

- CAS Number : 958027-86-6

- Boiling Point : Not available

- GHS Classification :

- Signal Word: Danger

- Hazard Statements: Causes severe skin burns and eye damage; toxic to aquatic life with long-lasting effects.

Biological Activity Overview

This compound exhibits significant interactions with various biological targets. It has been studied for its potential enzyme inhibition properties and effects on cellular processes.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular metabolism and signaling pathways. For instance, it has been noted to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

Cellular Effects

The compound's influence on cellular processes includes:

- Gene Expression Modulation : It alters the expression of genes associated with metabolic pathways, potentially leading to changes in cellular functions.

- Cell Signaling Pathways : The compound modulates various signaling pathways, which can affect cell proliferation and apoptosis .

Molecular Mechanisms

The primary mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The compound shows high affinity for certain enzymes and receptors, leading to inhibition or activation of these targets.

- Stability and Degradation : Its stability under laboratory conditions influences its long-term efficacy. Degradation products may exhibit different biological activities, which necessitates careful consideration in experimental designs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Toxicity Studies : In animal models, varying dosages have shown that low concentrations may modulate biochemical pathways without significant toxicity, while higher concentrations lead to adverse effects such as cytotoxicity and genotoxicity .

- Metabolic Pathway Interactions : The compound has been reported to interact with metabolic enzymes, affecting metabolic flux and potentially leading to altered pharmacokinetics of co-administered drugs .

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; affects drug metabolism |

| Gene Expression | Alters expression of metabolic genes |

| Cellular Toxicity | Low doses show minimal toxicity; high doses induce cytotoxic effects |

| Stability | Stable under specific conditions; degradation products have varied effects |

Eigenschaften

IUPAC Name |

1-chloro-2-(2-chloroethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOXLKKZXSXPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.